molecular formula C14H24O B009250 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol CAS No. 107715-17-3

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol

Cat. No. B009250
M. Wt: 208.34 g/mol
InChI Key: DJJOKZMYZKNQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a spirocyclic alcohol that has a unique structure and properties, which make it attractive for scientific research. In

Scientific Research Applications

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of organic synthesis, where this compound can be used as a chiral auxiliary in asymmetric synthesis reactions. It has also been studied for its potential use as a ligand in transition metal catalysis reactions. In addition, this compound has shown promising results in medicinal chemistry, where it has been tested for its anti-inflammatory and anti-tumor properties.

Mechanism Of Action

The mechanism of action of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is not fully understood. However, it is believed to function as a nucleophile in various chemical reactions due to its spirocyclic structure. It has also been shown to interact with certain enzymes and proteins, which may contribute to its biological activity.

Biochemical And Physiological Effects

Studies have shown that 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. It has also been tested for its anti-tumor properties, with promising results in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal chemistry.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is its unique structure, which makes it attractive for use in various chemical reactions. It has also been shown to have a high yield and purity, making it suitable for large-scale production. However, one of the limitations of this compound is its limited solubility in certain solvents, which may make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol. One area of interest is in the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Finally, there is a need for more research on the safety and toxicity profile of this compound, particularly in vivo studies.
In conclusion, 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is a unique and promising compound that has potential applications in various fields of science. Its spirocyclic structure and low toxicity profile make it attractive for use in chemical synthesis and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol can be achieved through a multistep process. The first step involves the preparation of a bicyclic ketone, which is then subjected to a spirocyclization reaction with a suitable alcohol. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

properties

CAS RN

107715-17-3

Product Name

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol

InChI

InChI=1S/C14H24O/c1-12(2)10-6-9-13(12,3)11(15)14(10)7-4-5-8-14/h10-11,15H,4-9H2,1-3H3

InChI Key

DJJOKZMYZKNQMZ-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C23CCCC3)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C23CCCC3)O)C)C

Origin of Product

United States

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